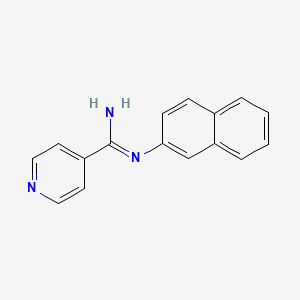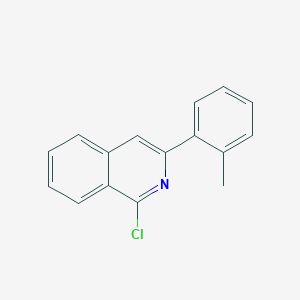
6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H7FN2O4 and a molecular weight of 250.18 g/mol . This compound is known for its unique structural features, which include a fluorine atom at the 6th position, a methyl group at the 7th position, and a nitro group at the 8th position on the quinoline ring. These modifications impart distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates followed by nitration and fluorination reactions . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification techniques like column chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Alcohol derivatives: from the reduction of the carboxylic acid group.
Substituted quinolines: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with DNA synthesis and repair processes, leading to its potential use as an antibacterial or antineoplastic agent .
Comparación Con Compuestos Similares
- 6-Fluoroquinoline-4-carboxylic acid
- 7-Methylquinoline-4-carboxylic acid
- 8-Nitroquinoline-4-carboxylic acid
Comparison: 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid is unique due to the presence of all three substituents (fluorine, methyl, and nitro groups) on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, which may only have one or two of these substituents .
Propiedades
Fórmula molecular |
C11H7FN2O4 |
|---|---|
Peso molecular |
250.18 g/mol |
Nombre IUPAC |
6-fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O4/c1-5-8(12)4-7-6(11(15)16)2-3-13-9(7)10(5)14(17)18/h2-4H,1H3,(H,15,16) |
Clave InChI |
NOUYMVXYSDUNQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC=CC(=C2C=C1F)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)
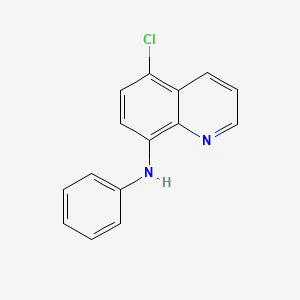


![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)
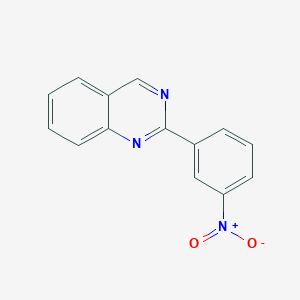
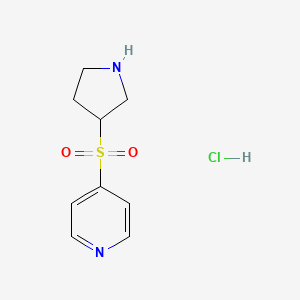
![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
